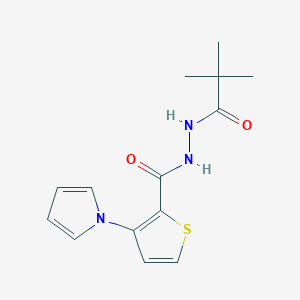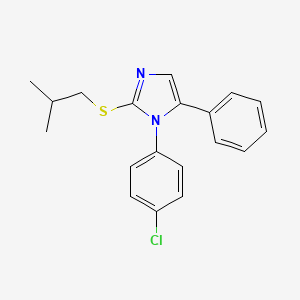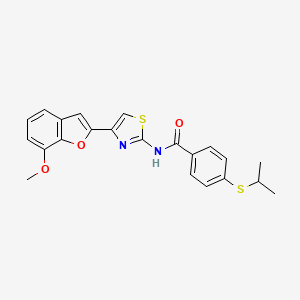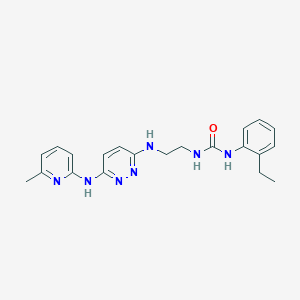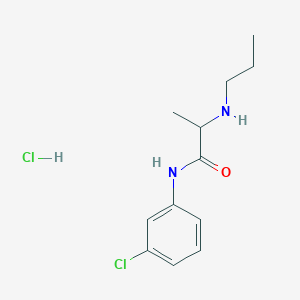
N-(3-chlorophenyl)-2-(propylamino)propanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-chlorophenyl)-2-(propylamino)propanamide hydrochloride” is a chemical compound with the molecular formula C9H10ClNO . It is a derivative of propanamide .
Synthesis Analysis
The synthesis of “this compound” involves complex chemical reactions . Unfortunately, the specific synthesis process is not available in the retrieved sources.Molecular Structure Analysis
The molecular structure of “this compound” is determined by its molecular formula, C9H10ClNO . The exact structure is not provided in the available sources.Chemical Reactions Analysis
The chemical reactions involving “this compound” are not specified in the available sources .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Studies
N-Benzyl-3-[(chlorophenyl)amino]propanamides, structurally related to N-(3-chlorophenyl)-2-(propylamino)propanamide hydrochloride, have shown promising results as anticonvulsants. These compounds were synthesized and tested in mice against maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure models. They displayed significant potency in preventing seizures, with some isomers surpassing the effectiveness of standard drugs like phenytoin and valproate in these models. This suggests a potential application of this compound in epilepsy treatment due to their structural similarities and therapeutic indices indicating safety and efficacy against generalized seizures (Idris, Ayeni, & Sallau, 2011).
Neuroprotection and Alzheimer's Disease Treatment
N-(3-chloro-10H-phenothiazin-10-yl)-3-(dimethylamino)propanamide and its derivatives, related to this compound, have been identified as neuroprotective agents with potential for treating Alzheimer's disease. These compounds are effective in inhibiting butyrylcholinesterase (BuChE), protecting neurons from damage caused by free radicals, and showing low toxicity. Their ability to penetrate into the CNS and protect against neurotoxic threats, like tau-hyperphosphorylation and Aβ peptide, highlights their potential as multifunctional treatments for neurodegenerative disorders (González-Muñoz et al., 2011).
Photocatalytic Degradation Studies
The TiO2 catalyzed degradation of anilides, including N-(3,4-dichlorophenyl)propanamide (a compound similar to this compound), demonstrates potential environmental applications. These compounds undergo effective degradation under both UV-A and solar light, leading to the breakdown into less harmful substances. This process involves ring hydroxylation and cleavage, suggesting an environmentally friendly method for the removal of such compounds from water sources, potentially applicable to the degradation of this compound derivatives (Sturini et al., 1997).
Herbicide Movement and Retention Studies
Research on propanil N-(3,4-dichlorophenyl)propanamide, closely related to this compound, in a paddy-riverine wetland system has shown insight into the environmental behavior of such chemicals. The study focuses on the concentration of propanil in soil and water, highlighting how it moves through ecosystems and its retention within plant tissues. These findings are crucial for understanding the environmental impact and safety of using such compounds in agricultural settings, providing a basis for assessing the behavior of similar compounds like this compound in natural habitats (Perera, Burleigh, & Davis, 1999).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-(propylamino)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O.ClH/c1-3-7-14-9(2)12(16)15-11-6-4-5-10(13)8-11;/h4-6,8-9,14H,3,7H2,1-2H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMZGIUVPMPQDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)NC1=CC(=CC=C1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2835176.png)
![4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2835177.png)
![1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2835179.png)
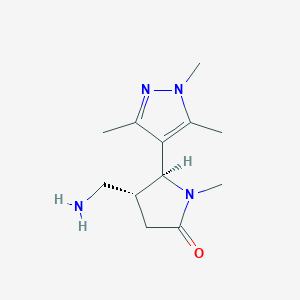
![3-[(2,4-dichlorophenyl)methyl]-1H-benzimidazol-2-one](/img/structure/B2835181.png)
![methyl N-[3-(methoxycarbonylamino)phenyl]carbamate](/img/structure/B2835182.png)
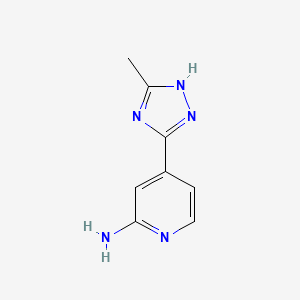
![7-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2835186.png)
![methyl 3-{[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate](/img/structure/B2835187.png)
![N-(4-chlorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2835188.png)
